molecular formula C13H12O3 B5571969 2,6-Dimethylphenyl furan-2-carboxylate

2,6-Dimethylphenyl furan-2-carboxylate

Cat. No.: B5571969
M. Wt: 216.23 g/mol
InChI Key: BFLMWSOQFNEZTQ-UHFFFAOYSA-N
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Description

2,6-Dimethylphenyl furan-2-carboxylate is an aromatic ester compound characterized by a 2,6-dimethyl-substituted phenyl group esterified to a furan-2-carbonyl moiety. This structural combination suggests applications in agrochemicals, particularly as a precursor or derivative in fungicidal agents, akin to compounds like furalaxyl and metalaxyl .

Properties

IUPAC Name

(2,6-dimethylphenyl) furan-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12O3/c1-9-5-3-6-10(2)12(9)16-13(14)11-7-4-8-15-11/h3-8H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFLMWSOQFNEZTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)OC(=O)C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dimethylphenyl furan-2-carboxylate typically involves the esterification of furan-2-carboxylic acid with 2,6-dimethylphenol. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions in an organic solvent like toluene or dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can be employed to facilitate the esterification reaction. This method allows for better control over reaction parameters and scalability.

Chemical Reactions Analysis

Types of Reactions

2,6-Dimethylphenyl furan-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.

    Reduction: The carboxylate group can be reduced to form the corresponding alcohol.

    Substitution: Electrophilic substitution reactions can occur on the phenyl ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic reagents like bromine or nitric acid can be used for substitution reactions on the phenyl ring.

Major Products Formed

    Oxidation: Furan-2,5-dicarboxylic acid derivatives.

    Reduction: 2,6-Dimethylphenyl furan-2-carbinol.

    Substitution: Various substituted this compound derivatives.

Scientific Research Applications

2,6-Dimethylphenyl furan-2-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development due to its pharmacological activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,6-Dimethylphenyl furan-2-carboxylate involves its interaction with specific molecular targets. The furan ring can interact with biological macromolecules, leading to various biological effects. The compound may inhibit certain enzymes or receptors, thereby exerting its pharmacological activities. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Substituent Variation on the Phenyl Ring

  • 2,4,6-Trinitrophenyl Furan-2-carboxylate : Replacing methyl groups with nitro substituents (2,4,6-trinitro) significantly alters electronic properties, increasing polarity and reducing thermal stability compared to 2,6-dimethylphenyl derivatives. The nitro groups enhance electrophilicity, making this compound more reactive in nucleophilic environments, as observed in crystallographic studies .
  • Metalaxyl and Benalaxyl : These fungicides feature a 2,6-dimethylphenyl group but differ in the acyl moiety (methoxyacetyl or phenylacetyl) and an alanine linker. The amide linkage in these compounds improves systemic mobility in plants compared to ester-based structures like 2,6-dimethylphenyl furan-2-carboxylate .

Functional Group Variations

  • Furalaxyl (methyl N-(2,6-dimethylphenyl)-N-(2-furanylcarbonyl)-DL-alanine) : Incorporates a furan-2-carbonyl group but via an amide bond to an alanine side chain. This amide linkage increases resistance to hydrolysis compared to ester linkages, enhancing environmental persistence .

Key Findings :

  • Ester vs. Amide Linkages : Esters (e.g., this compound) are more prone to enzymatic or hydrolytic degradation than amides (e.g., furalaxyl), impacting their persistence in biological systems .
  • Substituent Effects : Electron-donating methyl groups (2,6-dimethylphenyl) enhance lipophilicity and membrane permeability, whereas electron-withdrawing nitro groups (2,4,6-trinitrophenyl) increase reactivity but reduce bioavailability .

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